molecular formula C14H14N2O B1299420 N-(3-amino-4-methylphenyl)benzamide CAS No. 221875-98-5

N-(3-amino-4-methylphenyl)benzamide

Cat. No.: B1299420
CAS No.: 221875-98-5
M. Wt: 226.27 g/mol
InChI Key: ZKMYHZKZDMIROQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(3-amino-4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the synthesis of drug candidates . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in selective acylation reactions, where it interacts with acylating reagents such as benzoic anhydride . The nature of these interactions is primarily based on the selective monoacylation of 4-methylbenzene-1,3-diamine, which is a precursor in the synthesis of this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of certain metabolites, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells . These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMYHZKZDMIROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360503
Record name N-(3-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221875-98-5
Record name N-(3-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?

A: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.

Q2: Can you describe the synthesis of this compound using microreactor technology?

A: A study [] explored the continuous synthesis of this compound within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.

Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?

A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.

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